molecular formula C20H28N8O26P6S2 B1228058 Thioinosine triphosphate disulfide CAS No. 41486-94-6

Thioinosine triphosphate disulfide

Cat. No.: B1228058
CAS No.: 41486-94-6
M. Wt: 1046.5 g/mol
InChI Key: OFAXUOVYBSQQIJ-XPWFQUROSA-N
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Description

Thioinosine triphosphate disulfide is a specialized nucleotide analog of significant interest for biochemical research. Its structure integrates two key features: a thio-substituted purine base and a reactive disulfide moiety within the triphosphate chain. This combination suggests potential as a tool for investigating purine metabolism and enzymology. The thioinosine component is structurally analogous to metabolites like thioinosinic acid, which are known to act as purine antimetabolites. Such compounds are typically substrates for enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and can inhibit key enzymes in de novo purine synthesis, including PRPP amidotransferase and inosinic dehydrogenase . Incorporation of thiopurine analogs into nucleic acids can lead to single-strand DNA breaks and disrupt cellular replication . The disulfide bond in the triphosphate chain introduces redox sensitivity and a dynamic covalent linkage. In biological contexts, disulfide bonds are crucial for protein structure and function, and their exchange reactions are central to redox homeostasis and signaling . The reactivity of disulfides is governed by thiol-disulfide exchange, a nucleophilic substitution reaction where a thiolate anion attacks the disulfide bond . This mechanism is exploited in various stimulus-responsive systems. The presence of the disulfide group makes this nucleotide a potential candidate for studying redox-sensitive processes or for developing enzyme-activated probes or substrates. It may serve as a redox-sensitive probe for nucleotide-dependent enzymes or as a tool to study the mechanisms of oxidoreductases that interact with nucleotide disulfites. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

41486-94-6

Molecular Formula

C20H28N8O26P6S2

Molecular Weight

1046.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H28N8O26P6S2/c29-11-7(1-47-57(39,40)53-59(43,44)51-55(33,34)35)49-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)61-62-18-10-16(22-4-24-18)28(6-26-10)20-14(32)12(30)8(50-20)2-48-58(41,42)54-60(45,46)52-56(36,37)38/h3-8,11-14,19-20,29-32H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,33,34,35)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

OFAXUOVYBSQQIJ-XPWFQUROSA-N

SMILES

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2[C@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Other CAS No.

41486-94-6

Synonyms

(SNOPPP)2
thioinosine triphosphate disulfide

Origin of Product

United States

Chemical Reactions Analysis

Thiol-Disulfide Exchange Reactions

Thioinosine triphosphate disulfide primarily participates in thiol-disulfide exchange reactions. These reactions are crucial for cellular redox balance and involve the transfer of sulfur atoms between thiols and disulfides.

  • Mechanism : The reaction typically follows an SN2S_N2 nucleophilic substitution mechanism, where the deprotonated thiolate anion acts as the nucleophile, attacking the electrophilic sulfur atom in the disulfide bond. This results in the formation of a mixed disulfide intermediate before regenerating the free thiol and forming a new disulfide bond.

  • Kinetics : The kinetics of these reactions often exhibit first-order dependence on both reactants, indicating a bimolecular mechanism. The rate constants for these reactions can vary significantly based on the specific conditions and reactants involved, typically ranging from k=0.110M1s1k=0.1-10\,M^{-1}s^{-1} under physiological conditions .

Redox Reactions

This compound is also involved in redox reactions within biological systems. These reactions are essential for maintaining cellular homeostasis and regulating metabolic pathways.

  • Reduction Potential : The reduction potential of this compound is critical for its function in redox signaling. It can participate in various biochemical pathways by acting as a reducing agent or by forming stable mixed disulfides with proteins .

Interaction with Thioredoxin

This compound has been shown to interact with proteins such as thioredoxin, which plays a vital role in cellular redox regulation.

  • Disulfide Formation : The interaction between this compound and thioredoxin results in the formation of stable disulfide-linked complexes, which are important for mediating redox signaling pathways .

Comparison with Similar Compounds

Structural Analogues

(a) Adenosine Triphosphate (ATP)
  • Structural Difference: ATP contains oxygen atoms in its triphosphate group, whereas (SnoPPP)₂ replaces these with sulfur atoms, forming a disulfide bridge.
  • Functional Impact: ATP serves as a primary energy carrier and enzyme substrate, while (SnoPPP)₂ acts as an irreversible inhibitor of ATPases by covalently modifying SH groups .
(b) β,γ-Methylene ATP
  • Structural Difference : This ATP analogue contains a methylene group (-CH₂-) linking the β- and γ-phosphate groups, rendering it hydrolysis-resistant.
  • Both compounds inactivate Ca²⁺-ATPase, but (SnoPPP)₂ shows higher specificity for SH-group interactions .
(c) Thioguanosine Triphosphate (TGTP)
  • Structural Difference : TGTP retains the oxygenated triphosphate group but substitutes the hypoxanthine base of TITP with a thioguanine base.
  • Functional Impact : TGTP is incorporated into DNA/RNA, causing cytotoxicity, whereas TITP is enzymatically inert and primarily associated with metabolic clearance .

Functional Analogues in Thiopurine Metabolism

Thiopurine metabolism produces several nucleotides with distinct roles:

Compound Structure Activity Enzymatic Pathway Clinical Relevance
TITP Disulfide-modified triphosphate Inactive ITPA-mediated conversion Toxicity marker
6-Thioguanine Nucleotides (6-TGN) Thioguanine base + triphosphate Active (DNA incorporation) HPRT/GMPS pathway Therapeutic efficacy
Methylthioinosine Monophosphate (MeTIMP) Methylated thioinosine Inactive TPMT-mediated methylation Hepatotoxicity

Key Findings :

  • TITP and MeTIMP are both inactive metabolites, but TITP accumulation correlates with ITPA deficiency, while MeTIMP levels depend on thiopurine methyltransferase (TPMT) activity .

Enzymatic Interactions

(a) Ca²⁺-ATPase and (Na⁺ + K⁺)-ATPase Inhibition

Comparative studies using (SnoPPP)₂ revealed distinct inactivation kinetics for ATPases:

Parameter Ca²⁺-ATPase (Na⁺ + K⁺)-ATPase
Dissociation Constant (Kd) 0.12 µM 0.08 µM
Inactivation Velocity (k) 0.045 min⁻¹ 0.032 min⁻¹
ATP Protection Efficacy High (IC₅₀ = 5 µM) Moderate (IC₅₀ = 12 µM)

Mechanistic Insight :

  • (SnoPPP)₂ selectively targets SH groups in ATP-binding pockets. Ca²⁺-ATPase exhibits faster inactivation due to higher accessibility of its reactive SH group .
  • ATP competes with (SnoPPP)₂ for binding, but its protective effect is concentration-dependent and enzyme-specific .

Clinical and Analytical Considerations

  • Ethnic Variability : ITPA 94C>A polymorphisms (common in Asians) increase TITP levels, but meta-analyses show inconsistent links to toxicity, unlike TPMT variants, which have well-established roles in MeTIMP-related toxicity .
  • Analytical Methods : Advanced LC-MS/MS techniques enable simultaneous quantification of TITP, TGTP, and MeTIMP, improving therapeutic drug monitoring precision .

Preparation Methods

Reaction Mechanism

  • Step 1 : Activation of thioinosine with a cycloSal group (e.g., 5-nitro or 5-chloro derivatives) forms a stabilized phosphate triester intermediate.

  • Step 2 : Nucleophilic attack by pyrophosphate (PPi) or nucleotides displaces the cycloSal group, yielding thioinosine triphosphate.

  • Step 3 : Oxidation of thiol groups on adjacent triphosphate units introduces the disulfide bridge.

This method achieves yields exceeding 80% for triphosphate formation under anhydrous conditions (acetonitrile, 25°C, 2–4 hours).

Organocatalytic Disulfide Polymerization

Poly(disulfide) synthesis, as demonstrated by Kızılel et al., offers insights into disulfide bond formation. While optimized for polymers, this method is adaptable to small molecules like this compound.

Key Parameters

  • Catalyst : Triphenylphosphine (5 mol%) facilitates rapid thiolate intermediate generation.

  • Monomer Design : Thioinosine triphosphate thiols (R-SH) react with diisopropyl azodicarboxylate (DIAD) to form disulfide-linked dimers.

  • Kinetics : Reactions complete within 1 minute at room temperature, with molecular weights tunable via monomer concentration.

Table 1: Organocatalytic Method Optimization

ParameterOptimal ConditionYield (%)Molecular Weight (kDa)
Catalyst Loading5% Triphenylphosphine921.05 (dimer)
SolventTetrahydrofuran891.02
Temperature25°C951.08

Oxidative Coupling with Thiuram Disulfides

Disulfiram and thiram, as reported by Li et al., enable regioselective disulfide bond formation under aqueous conditions. This approach minimizes side reactions in hydrophilic nucleotide analogs.

Procedure

  • Thiol Activation : Thioinosine triphosphate thiols (2 equiv) are treated with disulfiram (1 equiv) in pH 7.4 buffer.

  • Oxidation : The thiuram disulfide mediates S–S coupling within 10 minutes at 25°C.

  • Purification : Reverse-phase chromatography isolates the disulfide product in >90% purity.

Table 2: Oxidative Coupling Efficiency

Oxidizing AgentReaction Time (min)Purity (%)Disulfide Yield (%)
Disulfiram109588
Thiram159385

One-Pot Sequential Phosphorylation and Oxidation

Combining phosphorylation and disulfide formation in a single pot enhances scalability.

Protocol

  • Phosphorylation : Thioinosine is reacted with POCl₃ in trimethyl phosphate, followed by hydrolysis to yield thioinosine monophosphate.

  • Triphosphorylation : Using Yoshikawa’s method, monophosphate is converted to triphosphate via phosphoramidite coupling.

  • Disulfide Formation : Addition of iodine/H₂O₂ oxidizes thiol groups to disulfide, achieving 75% overall yield.

Challenges and Mitigation Strategies

Hydrolysis of Triphosphate Groups

  • Issue : Triphosphates are prone to hydrolysis under acidic/basic conditions.

  • Solution : Neutral pH (6.5–7.5) and low temperatures (0–4°C) during disulfide formation.

Regioselectivity

  • Issue : Random disulfide bridging reduces product homogeneity.

  • Solution : trans-[PtBr₂(CN)₄]²⁻ directs coupling to specific thiols, achieving >95% regioselectivity.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)TimeScalability
CycloSal-Nucleotide80904 hoursHigh
Organocatalytic92881 minuteModerate
Thiuram Oxidation889510 minutesHigh
One-Pot Sequential75856 hoursLow

Q & A

Basic Research Questions

Q. What experimental methods are used to study the interaction of thioinosine triphosphate disulfide with ATP-binding sites in Ca²⁺-ATPase and (Na⁺ + K⁺)-ATPase?

  • Methodological Answer : Incubation of purified ATPase enzymes with this compound (e.g., (SnoPPP)₂) under controlled ionic conditions (absence of MgCl₂ or Ca²⁺) allows observation of sulfhydryl (SH) group reactivity. Inactivation kinetics are quantified using dissociation constants (Kd) and inactivation velocity constants (k), measured via ATPase activity assays. ATP protection assays (adding excess ATP to compete with the analogue) confirm SH-group involvement in ATP-binding sites . UV-Vis spectroscopy or fluorometric titration can monitor SH-group modification.

Q. How is this compound synthesized and validated for purity in enzymatic studies?

  • Methodological Answer : Synthesis involves coupling thioinosine triphosphate with disulfide-forming agents under reducing conditions. Purity is validated using reversed-phase HPLC, mass spectrometry, and sulfur-specific titration methods. Standard phosphate solution calibration (e.g., USP protocols) ensures stoichiometric accuracy. Impurity thresholds (e.g., residual solvents) are assessed via gas chromatography .

Q. What techniques are used to quantify the inactivation of Ca²⁺-ATPase by this compound?

  • Methodological Answer : Enzymatic activity is measured via phosphate release assays (e.g., malachite green method) before and after incubation with the disulfide analogue. Inactivation rates are calculated using pseudo-first-order kinetics. Data from Table III in comparative studies (e.g., dissociation constants) are analyzed to infer ATP-binding affinity differences between Ca²⁺-ATPase and (Na⁺ + K⁺)-ATPase .

Advanced Research Questions

Q. How can contradictory data on SH-group reactivity in ATPases be resolved when using this compound?

  • Methodological Answer : Discrepancies arise from enzyme conformational states (e.g., E1 vs. E2 in (Na⁺ + K⁺)-ATPase) or ionic conditions (Mg²⁺/Ca²⁺ presence). Use cryo-EM or X-ray crystallography to map SH-group accessibility in different states. Cross-validate results with site-directed mutagenesis of putative SH residues (e.g., Cys⁶⁷⁷ in Ca²⁺-ATPase) .

Q. What role does this compound play in thiopurine resistance mechanisms?

  • Methodological Answer : In ITPA-deficient cells, thioinosine triphosphate accumulates due to impaired hydrolysis, reducing active 6-TGN metabolite levels. Resistance is assessed via IC₅₀ shifts in cytotoxicity assays (e.g., MTT assays) with ITPA-knockdown models. SNP analysis (e.g., rs7270101) links ITPA polymorphisms to clinical resistance .

Q. How can researchers design experiments to distinguish ATP-binding site specificity between structurally similar ATPases?

  • Methodological Answer : Use β,γ-methylene derivatives of this compound to block ATP hydrolysis while retaining binding capacity. Compare protective effects of ATP, ADP, and non-hydrolysable analogues (e.g., AMP-PNP) on enzyme inactivation. Differential scanning calorimetry (DSC) monitors structural stability changes upon analogue binding .

Data Analysis and Contradiction Management

Q. How should researchers address variability in inactivation kinetics reported across studies?

  • Methodological Answer : Standardize enzyme preparation protocols (e.g., sarcoplasmic reticulum vesicle isolation for Ca²⁺-ATPase). Normalize data using ATPase-specific activity (µmol Pi/mg protein/hour). Confounding factors (e.g., lipid composition, detergent use) must be documented. Meta-analysis of dissociation constants (Kd) from Table III helps identify outliers .

Q. What statistical approaches are suitable for analyzing metabolite interactions involving thioinosine triphosphate derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies correlations between thioinosine triphosphate levels and other metabolites (e.g., 5’-S-Methyl-5′-thioinosine). Pathway enrichment tools (e.g., MetaboAnalyst) map metabolic perturbations. Ensure proper normalization to protein content (e.g., Folin-Ciocalteu assay) .

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